molecular formula C10H8O5 B011394 6,7-Dihydroxy-8-methoxycoumarin CAS No. 108221-59-6

6,7-Dihydroxy-8-methoxycoumarin

Cat. No. B011394
M. Wt: 208.17 g/mol
InChI Key: CNRQIGWFHQJJRO-UHFFFAOYSA-N
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Description

6,7-Dihydroxy-8-methoxycoumarin, also known as Fraxetin , is a hydroxycoumarin where the hydrogens at positions 7 and 8 have been replaced by hydroxy groups . It has roles as an Arabidopsis thaliana metabolite, an antimicrobial agent, an apoptosis inhibitor, an apoptosis inducer, an antioxidant, an anti-inflammatory agent, a hepatoprotective agent, an antibacterial agent, and a hypoglycemic agent .


Synthesis Analysis

The synthesis of 6,7-Dihydroxy-8-methoxycoumarin involves various methods. One method involves the reaction of 4-methyl-6,7-dihydroxycoumarin with triflic anhydride (Tf 2 O) in the presence of Et 3 N . Another method involves the use of 4-hydroxycoumarin .


Molecular Structure Analysis

The molecular formula of 6,7-Dihydroxy-8-methoxycoumarin is C10H8O5 . The IUPAC name is 7,8-dihydroxy-6-methoxychromen-2-one . The InChI is InChI=1S/C10H8O5/c1-14-6-4-5-2-3-7 (11)15-10 (5)9 (13)8 (6)12/h2-4,12-13H,1H3 .


Physical And Chemical Properties Analysis

6,7-Dihydroxy-8-methoxycoumarin has a molecular weight of 208.17 g/mol . It is soluble in ethanol and hydrochloric acid aqueous solution, slightly soluble in boiling water, and hardly soluble in ether .

Scientific Research Applications

  • Catechol-O-methyltransferase Substrate : Aesculetin is a substrate for rat liver catechol-O-methyltransferase (COMT), leading to the production of highly fluorescent compounds like 7-hydroxy-6-methoxycoumarin (scopoletin) and 6-hydroxy-7-methoxycoumarin (Müller-Enoch, Seidl, & Thomas, 1976).

  • Effects on Mitosis and Respiration : Disubstituted coumarins, including 6,7-dihydroxycoumarin, reduce mitotic activity in meristematic cells, influencing cell division and growth (Kupidłowska, 2001).

  • Genotoxicity and Cytotoxicity : Aesculetin doesn't induce significant DNA damage in mouse organs and exhibits no cytotoxicity. It can modulate genotoxic effects of doxorubicin in blood and testicular cells (Marques, Salles, & Maistro, 2015).

  • Melanogenesis Enhancement : 8-Methoxycoumarin can enhance melanogenesis via the MAPK signaling pathway, which is useful in treating hypopigmentation disorders and hair depigmentation in the cosmetic industry (Chung, Kim, & Hyun, 2019).

  • Antimicrobial Effects : 7,8-Dihydroxy-6-methoxycoumarin and its analogues demonstrate potential as antimicrobial agents against foodborne pathogens, associated with membrane permeability changes (Yang, Park, Lee, Lee, & Lee, 2017).

  • Xanthine Oxidase Inhibition : The structure of 7-hydroxy coumarin, including 6-hydroxy groups, influences xanthine oxidase inhibition, which is relevant in the treatment of diseases like gout (Chang Ws & Chiang Hc, 1995).

  • Selective Cytotoxicity in Glioma Cell Lines : Coumarins from Pterocaulon species, including 6,7-dihydroxycoumarin, show selective cytotoxicity and apoptosis induction in glioma cells, with potential implications for cancer therapy (Vianna et al., 2012).

properties

IUPAC Name

6,7-dihydroxy-8-methoxychromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O5/c1-14-10-8(13)6(11)4-5-2-3-7(12)15-9(5)10/h2-4,11,13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNRQIGWFHQJJRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC(=C1O)O)C=CC(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,7-Dihydroxy-8-methoxycoumarin

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
D Maes, S Vervisch, S Debenedetti, C Davio… - Tetrahedron, 2005 - Elsevier
The synthesis of three highly oxygenated naturally occurring coumarins, 8-methoxy-6,7-methylenedioxycoumarin, 5-methoxy-6,7-methylenedioxycoumarin and 5,8-dimethoxy-6,7-…
Number of citations: 68 www.sciencedirect.com
NF Gashimov, GA Kuznetsova - Chemistry of Natural Compounds, 1974 - Springer
Conclusions A new coumarin obtusifol, C 15 H 16 O 6 , with mp 149.5–150C has been isolated fromHaplophyllum obtusifolium for the first time. The structure of 2′- or 3′-(1-hydroxy-1-…
Number of citations: 10 link.springer.com
J Yu, Q Li, J Zou, J Zhao, J Hu, M Wang, B Shen… - Planta …, 2015 - thieme-connect.com
The phytochemical studies of traditional Chinese medicinal plant Pileostegia viburnoides var. glabrescens have led to the isolation and identification of 31 compounds, including ten …
Number of citations: 0 www.thieme-connect.com
YL Zhang, QM Pan, HB Liao, JK Qin, N Li, D Liang… - Fitoterapia, 2019 - Elsevier
Two new coumarinolignoids, sapiumins D (1) and E (2), a new lignanoid, lariciresinol 9′-benzoate (3), together with six known coumarinolignoids (4–9) and eight known lignanoids (10…
Number of citations: 17 www.sciencedirect.com
S Tamura, K Yoshihira, T Kawano… - Bioorganic & Medicinal …, 2018 - Elsevier
We found out 2′,3′-dihydroxypuberulin from South American medicinal plant, V. thapsus L., as a candidate of an anti-allergic lead which inhibits the expression of high-affinity …
Number of citations: 2 www.sciencedirect.com
M Stobiecki, D Ciesiotka, M Peretiatkowicz… - Journal of chemical …, 1993 - Springer
The phenolic acids, including 4-hydroxybenzoic and 4-hydroxycinnamic acids, and their derivatives, such as 6,7-dihydroxycoumarin and 1,2-dihydroxybenzene, were isolated from …
Number of citations: 12 link.springer.com
SH Chen, J Yu, QW Li, JP Zhao… - Natural Product …, 2016 - journals.sagepub.com
Phytochemical investigation of the roots and rhizomes of Pileostegia viburnoides var. glabrescens led to the isolation and identification of 31 compounds (1-31), 25 of which (1-2, 4-7, 9-…
Number of citations: 1 journals.sagepub.com

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